molecular formula C10H8Cl2O2 B3042008 (E)-Methyl 3-(2,6-dichlorophenyl)acrylate CAS No. 46275-03-0

(E)-Methyl 3-(2,6-dichlorophenyl)acrylate

Cat. No.: B3042008
CAS No.: 46275-03-0
M. Wt: 231.07 g/mol
InChI Key: ZNJMTZNUYPTNLN-AATRIKPKSA-N
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Description

Contextualization within Halogenated Aromatic and Acrylate (B77674) Chemistry

The chemical nature of (E)-Methyl 3-(2,6-dichlorophenyl)acrylate is defined by its two primary functional components: the methyl acrylate group and the 2,6-dichlorophenyl ring.

The 2,6-dichlorophenyl group places the molecule firmly within the domain of halogenated aromatic compounds. The two chlorine atoms on the benzene (B151609) ring significantly influence the molecule's electronic properties and reactivity. Halogens are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.com The placement of the chlorine atoms at the ortho-positions relative to the acrylate substituent introduces considerable steric hindrance, which can direct the stereochemical outcome of reactions involving the nearby acrylate moiety.

The methyl acrylate moiety is a well-understood functional group in organic chemistry. Acrylates are α,β-unsaturated esters, characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement makes them susceptible to a variety of chemical transformations. They are known to participate in polymerization reactions and are important precursors for acrylate fibers. wikipedia.org Furthermore, they readily undergo conjugate addition reactions (Michael addition), where nucleophiles add to the β-carbon. wikipedia.org The reactivity of the acrylate group is fundamental to the utility of this compound as a building block in synthesis. chemimpex.com Phenyl acrylate derivatives, in general, are recognized as important compounds for their applications in the agrochemical and medical fields. nih.gov

Significance of this compound as a Synthetic Intermediate

The unique combination of a reactive acrylate system and a substituted aromatic ring makes this compound a versatile synthetic intermediate. Organic building blocks containing both alkenyl and chloro-aromatic functionalities are valuable in constructing diverse molecular frameworks. bldpharm.com

Its role as a synthetic intermediate is highlighted by the reactivity of the acrylate group, which can be leveraged to build more complex molecules. For instance, related acrylate compounds are used as starting materials or key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents, as well as in the formulation of agrochemicals like herbicides and pesticides. chemimpex.com The ester group can be reduced to form alcohols or oxidized to carboxylic acids, while the dichlorophenyl ring can potentially undergo nucleophilic substitution reactions under specific conditions. evitachem.com The compound's structure serves as a scaffold that can be elaborated through reactions at the double bond, the ester functionality, or the aromatic ring, providing pathways to novel chemical entities.

Overview of Current and Future Research Trajectories for this compound

Current and future research involving this compound and related structures is proceeding along several promising avenues.

In pharmaceutical development , there is ongoing interest in halogenated compounds for their potential biological activity. Research on analogous molecules, such as Methyl (E)-3-(3,5-dichlorophenyl)acrylate, has indicated cytotoxic effects against various human cancer cell lines, suggesting potential applications in oncology. evitachem.com Similarly, other halogenated phenyl acrylate derivatives have been investigated as potential serotonin (B10506) reuptake inhibitors. biosynth.com This suggests that this compound could serve as a precursor or lead compound in the development of new therapeutic agents.

In polymer chemistry , acrylate monomers are fundamental for creating polymers with tailored properties. The inclusion of the dichlorophenyl group into a polymer backbone via the acrylate moiety could impart specific characteristics such as enhanced thermal stability, flame retardancy, and mechanical strength. chemimpex.com Research into polymers synthesized from chlorinated phenyl (meth)acrylates explores their potential use in specialty coatings and materials. chemimpex.comresearchgate.net

Future research will likely continue to explore the synthetic utility of this compound, designing and executing novel reaction pathways to create complex molecules with potential applications in medicine, agriculture, and materials science. The optimization of its synthesis and the expansion of its reaction chemistry are key areas for further investigation.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 46275-03-0
Molecular Formula C₁₀H₈Cl₂O₂ chemicalbook.com
Molecular Weight 231.08 g/mol chemicalbook.com
Melting Point 51-52 °C chemicalbook.com
Boiling Point (Predicted) 323.6 ± 27.0 °C chemicalbook.com
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJMTZNUYPTNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E Methyl 3 2,6 Dichlorophenyl Acrylate

Established Synthetic Pathways to Substituted Acrylates Relevant to (E)-Methyl 3-(2,6-dichlorophenyl)acrylate

Several cornerstone reactions in organic chemistry are applicable to the synthesis of substituted acrylates. These pathways involve the reaction of a carbonyl compound, in this case, 2,6-dichlorobenzaldehyde (B137635), with a two-carbon component that evolves into the acrylate (B77674) ester portion of the molecule.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org In the context of synthesizing this compound, the reaction would involve the condensation of 2,6-dichlorobenzaldehyde with a stabilized phosphorus ylide, specifically methyl (triphenylphosphoranylidene)acetate.

The mechanism proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring. masterorganicchemistry.com This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. berkeley.edu A key aspect of the Wittig reaction is its stereoselectivity. Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the thermodynamically more stable (E)-alkene product. organic-chemistry.org

Reactant 1Reactant 2ProductByproduct
2,6-DichlorobenzaldehydeMethyl (triphenylphosphoranylidene)acetateThis compoundTriphenylphosphine oxide

A representative table of reactants for the Wittig synthesis of the target compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. orgsyn.org This method offers several advantages, including the use of more nucleophilic reagents and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification. orgsyn.org The HWE reaction is particularly noted for its high stereoselectivity, yielding predominantly (E)-alkenes. nih.gov

A specific, efficient one-pot synthesis for this compound has been developed utilizing the HWE reaction. clockss.org This process begins with the lithiation of 1,3-dichlorobenzene, followed by formylation with N,N-dimethylformamide (DMF). The resulting aldehyde intermediate is not isolated but is directly subjected to an HWE olefination with trimethyl phosphonoacetate to afford the final product in good yield. clockss.org

StepReagentsIntermediate/Product
1. Lithiation1,3-Dichlorobenzene, LDA2,6-Dichlorophenyllithium
2. FormylationDMF2,6-Dichlorobenzaldehyde (in situ)
3. OlefinationTrimethyl phosphonoacetateThis compound

Table outlining the one-pot HWE synthesis of this compound. clockss.org

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org This reaction is a versatile tool for synthesizing α,β-unsaturated compounds. tandfonline.comorganic-chemistry.org To produce this compound, 2,6-dichlorobenzaldehyde would be reacted with an active methylene compound like methyl cyanoacetate (B8463686) or diethyl malonate.

The reaction mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final unsaturated product. wikipedia.org The Doebner modification of this reaction, which uses pyridine (B92270) as a catalyst and solvent with malonic acid, results in condensation followed by decarboxylation to yield an acrylic acid derivative. wikipedia.org This could then be esterified to produce the target methyl ester.

Carbonyl ComponentActive Methylene ComponentCatalyst (Example)
2,6-DichlorobenzaldehydeDiethyl malonatePiperidine
2,6-DichlorobenzaldehydeMethyl cyanoacetateL-Proline tandfonline.com
2,6-DichlorobenzaldehydeMalonic acidPyridine (Doebner mod.) wikipedia.org

A table showing potential reactant combinations for Knoevenagel condensation to form the backbone of the target acrylate.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon bonds. unistra.frrsc.org The Heck reaction, in particular, is well-suited for the synthesis of arylacrylates. mdpi.com This method involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

For the synthesis of this compound, the Heck reaction would couple an activated aryl species, such as 1-iodo-2,6-dichlorobenzene, with methyl acrylate. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and insertion of the acrylate. A final β-hydride elimination step regenerates the catalyst and releases the arylacrylate product. The Heck reaction generally produces the more stable trans-(E)-isomer.

Development of Novel and Green Synthesis Protocols for this compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. In the synthesis of this compound, the one-pot HWE reaction represents a significant advancement. clockss.org By combining lithiation, formylation, and olefination into a single sequence without isolating intermediates, this method improves process efficiency, reduces solvent usage, and minimizes waste, aligning with the principles of green chemistry. clockss.org

Further green advancements could involve the use of eco-friendly catalysts and solvents. For instance, Knoevenagel condensations have been successfully performed using green catalysts like L-proline in ethanol (B145695) or under solvent-free conditions, which reduces reliance on hazardous organic solvents. tandfonline.comorganic-chemistry.org Similarly, research into catalyst-free synthesis of acrylates at room temperature using reversible CO2 capture methods points towards future sustainable production pathways. rsc.org

Stereoselective Synthesis of this compound

Achieving high (E)-stereoselectivity is crucial in the synthesis of this compound. The primary methods discussed offer inherent stereochemical control.

Horner-Wadsworth-Emmons Reaction : This method is renowned for its high (E)-selectivity. The stereochemical outcome is driven by the thermodynamic stability of the intermediates, which strongly favors the formation of the trans-alkene. The reported one-pot synthesis specifically yields the (E)-isomer. clockss.org

Wittig Reaction : When using stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, the Wittig reaction typically yields the (E)-alkene as the major product due to the reversibility of the initial addition step, which allows for equilibration to the more stable anti-oxaphosphetane intermediate. organic-chemistry.org

Heck Reaction : The mechanism of the Heck reaction, particularly the syn-addition of the aryl-palladium species to the alkene followed by syn-elimination of the palladium hydride, generally results in the formation of the (E)-isomer, which is sterically favored.

Synthetic MethodTypical Stereochemical OutcomeRationale
Wittig (with stabilized ylide)Predominantly (E)Thermodynamic control; formation of the more stable anti-intermediate. organic-chemistry.org
Horner-Wadsworth-EmmonsHighly (E)-selectiveStrong thermodynamic preference for the anti-oxaphosphetane intermediate. orgsyn.org
Heck ReactionPredominantly (E)Steric factors in the transition state favor trans product formation.

A comparative table summarizing the stereoselectivity of key synthetic methods.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product will be a mixture containing the desired (E)-isomer, potentially the (Z)-isomer, unreacted starting materials, and byproducts such as triphenylphosphine oxide (from the Wittig reaction) or catalyst residues (from the Heck reaction). Therefore, effective purification is essential to isolate the pure this compound.

Commonly employed techniques for the purification of substituted methyl cinnamates include column chromatography and recrystallization.

Flash column chromatography using silica (B1680970) gel is a standard and effective method for separating the components of the crude reaction mixture. beilstein-archives.orgacs.org The choice of eluent (solvent system) is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) is typically used. berkeley.edubeilstein-archives.org

For instance, a gradient of ethyl acetate in hexane can be employed, starting with a low concentration of the more polar solvent and gradually increasing it. The separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). berkeley.edu The fractions containing the pure desired product are then combined, and the solvent is removed under reduced pressure.

Table 3: Typical Parameters for Chromatographic Purification

Parameter Description
Stationary Phase Silica gel (e.g., 100-200 mesh)
Mobile Phase (Eluent) Mixtures of hexane and ethyl acetate (e.g., 9:1) nih.gov or cyclohexane and ethyl acetate (e.g., 4:1) beilstein-archives.org

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization is a powerful technique for purifying solid compounds. The crude product, or the product obtained after chromatography, is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

For compounds similar to this compound, solvents such as petroleum ether or ethyl acetate have been used for recrystallization. beilstein-archives.orgnih.gov The choice of solvent is determined by the solubility characteristics of the compound – it should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

In the case of the Wittig reaction, a significant byproduct is triphenylphosphine oxide. This can often be removed or significantly reduced by trituration. This involves stirring the crude solid product with a solvent in which the desired product is sparingly soluble, but the triphenylphosphine oxide is more soluble (or vice versa). Hexane is a common solvent used for this purpose, as it can effectively wash away the triphenylphosphine oxide. beilstein-archives.org

Advanced Spectroscopic and Structural Characterization of E Methyl 3 2,6 Dichlorophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy of (E)-Methyl 3-(2,6-dichlorophenyl)acrylate

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis for Stereochemical Assignment and Proton Environments

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The stereochemistry of the alkene moiety is a key feature. In the (E)-isomer, the two vinylic protons are in a trans configuration, which is characterized by a larger coupling constant (typically in the range of 12-18 Hz) compared to the cis-isomer (6-12 Hz).

The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the 2,6-dichlorophenyl ring. Due to the symmetrical substitution pattern, a more complex splitting pattern than a simple doublet of doublets might be observed. The protons on the methyl group of the ester will appear as a singlet, typically in the downfield region due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Vinylic Proton (α to C=O)6.5 - 6.8Doublet15 - 16
Vinylic Proton (β to C=O)7.6 - 7.9Doublet15 - 16
Aromatic Protons7.2 - 7.5Multiplet-
Methyl Protons (-OCH₃)3.7 - 3.9Singlet-

¹³C NMR Spectral Interpretation for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal due to significant deshielding. The carbons of the aromatic ring will appear in the aromatic region, with the chlorine-substituted carbons showing characteristic shifts. The vinylic carbons will also have distinct chemical shifts, and the methyl carbon of the ester group will be the most upfield signal.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 168
Vinylic Carbon (α to C=O)120 - 125
Vinylic Carbon (β to C=O)140 - 145
Aromatic Carbons (C-Cl)135 - 138
Aromatic Carbons (CH)128 - 132
Aromatic Carbon (ipso to acrylate)132 - 135
Methyl Carbon (-OCH₃)51 - 53

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the two vinylic protons would definitively confirm their coupling and help in assigning their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the vinylic and aromatic CH groups based on the previously assigned proton signals.

Vibrational Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The most prominent band would be the C=O stretching vibration of the α,β-unsaturated ester, which typically appears at a lower wavenumber (around 1710-1730 cm⁻¹) compared to a saturated ester due to conjugation. The C=C stretching of the acrylate (B77674) moiety would be observed in the 1620-1640 cm⁻¹ region. The C-O stretching vibrations of the ester group will give rise to strong bands in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretching vibrations, will also be present.

Predicted FT-IR Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (α,β-unsaturated ester)1710 - 1730Strong
C=C Stretch (alkene)1620 - 1640Medium
C-O Stretch (ester)1250 - 1300 and 1100 - 1150Strong
Aromatic C-H Stretch3050 - 3100Medium
Aromatic C=C Stretch1550 - 1600Medium
C-Cl Stretch700 - 800Strong

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C=C stretching of the acrylate and the aromatic ring vibrations are expected to give strong signals in the Raman spectrum. The C-Cl bonds are also known to be strong Raman scatterers. Analysis of the low-frequency region of the Raman spectrum could potentially provide insights into the conformational flexibility of the molecule.

Predicted Raman Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C=C Stretch (alkene)1620 - 1640Strong
Aromatic Ring Breathing990 - 1010Strong
C-Cl Stretch600 - 750Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The electronic absorption spectrum of this compound is characterized by transitions occurring in the ultraviolet region, primarily attributable to the presence of the aromatic ring and the conjugated acrylate system. The molecule's structure, featuring a dichlorophenyl group attached to a methyl acrylate backbone, gives rise to distinct electronic transitions, predominantly of the π → π* type. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated system.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the absorption characteristics can be inferred from structurally analogous compounds, such as substituted methyl cinnamates. tandfonline.comnih.gov For these related molecules, the primary absorption band, corresponding to the π → π* transition of the conjugated system, typically appears in the UVB or UVA region of the electromagnetic spectrum. nih.gov

Computational studies on similar cinnamate (B1238496) derivatives have shown that the main electronic transition is localized on the aromatic ring and the ester group, which are crucial for UV absorption. nih.govresearchgate.net The presence of chloro-substituents on the phenyl ring is expected to induce a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted methyl cinnamate, due to the electron-donating effect of the chlorine atoms via resonance.

The electronic transitions in these types of molecules are critical for understanding their photophysical properties and potential applications, for instance, in the development of UV filtering agents. nih.govresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Structurally Related Cinnamate Derivatives

Compound NameSolventλmax (nm)Electronic Transition
trans-Methyl CinnamateCyclohexane (B81311)~270-280π → π
para-Hydroxy MethylcinnamateCyclohexane~310π → π

Note: This data is provided for comparative purposes to estimate the potential absorption region of this compound.

X-ray Diffraction Studies for Solid-State Structure of this compound

X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound and Related Structures

For instance, the crystal structure of (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate reveals that the acrylate unit is essentially planar. nih.gov In many related acrylate derivatives, the methyl acrylate moiety adopts an extended E-conformation, with torsion angles approaching 180°. nih.goviucr.org It is reasonable to anticipate a similar planarity and extended conformation for the acrylate portion of this compound.

The dihedral angle between the phenyl ring and the acrylate plane is a key conformational parameter. In related structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces. iucr.org In the crystal structures of some related compounds, molecules are linked by weak intermolecular interactions such as C—H···O hydrogen bonds, which often form dimeric structures or chains. nih.gov

Table 2: Crystallographic Data for a Structurally Related Dichlorophenyl Acrylate Derivative

Parameter(Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate nih.gov
Chemical Formula C₁₈H₁₄Cl₂O₄
Formula Weight 365.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 17.8151 (7)
b (Å) 4.9870 (2)
c (Å) 18.8418 (8)
β (°) 97.834 (2)
Volume (ų) 1658.36 (12)
Z 4

Note: This data is for a related compound and serves to illustrate typical crystallographic parameters for this class of molecules.

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity (if applicable)

Currently, there are no published studies focusing on the polymorphism or powder X-ray diffraction (PXRD) analysis of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect in materials science and pharmaceutical development as different polymorphs can exhibit distinct physical properties.

The investigation of polymorphism typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize different crystalline forms. semanticscholar.orgnih.gov While it is plausible that this compound could exhibit polymorphism, dedicated experimental studies would be required to confirm its existence and to characterize the different solid-state forms. PXRD would be instrumental in such a study for identifying unique diffraction patterns corresponding to different polymorphs.

Computational and Theoretical Investigations of E Methyl 3 2,6 Dichlorophenyl Acrylate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure of (E)-Methyl 3-(2,6-dichlorophenyl)acrylate

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules. For this compound, DFT calculations provide crucial insights into its structural and electronic characteristics at the atomic level.

Conformational Analysis and Energetic Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its physical and chemical properties. For this compound, the key conformational features involve the rotational freedom around several single bonds: the bond connecting the phenyl ring to the acrylic group and the bonds within the methyl acrylate (B77674) moiety.

The steric hindrance introduced by the two chlorine atoms at the ortho (2 and 6) positions of the phenyl ring significantly influences the molecule's preferred conformation. These bulky substituents force the phenyl ring to rotate out of the plane of the acrylate group to minimize steric repulsion. Computational studies on structurally similar compounds, such as substituted phenyl acrylates and cinnamates, indicate that the dihedral angle between the plane of the phenyl ring and the plane of the acrylate double bond is typically large, often approaching 90 degrees. rsc.org This near-orthogonal arrangement is the most energetically stable conformation, as it alleviates the steric clash between the ortho-chlorine atoms and the vinylic proton of the acrylate group.

Table 1: Predicted Key Dihedral Angles for the Most Stable Conformer of this compound (Illustrative Data)

Dihedral AngleDescriptionPredicted Value (Degrees)
Cl-C2-C1-CαTorsion between phenyl ring and acrylate group~90°
Cβ-Cα-C=OS-trans/S-cis conformation of acrylate~180° (S-trans)
Cα-C-O-CH₃Orientation of the methyl ester group~180°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. pku.edu.cn The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scienceopen.com

For this compound, the HOMO is expected to be localized primarily on the π-system of the dichlorophenyl ring and the C=C double bond of the acrylate group, which are the most electron-rich regions. The LUMO, conversely, is likely centered on the electron-deficient carbonyl carbon and the α,β-unsaturated system of the acrylate moiety, which is a known Michael acceptor.

The distribution of these orbitals dictates the molecule's reactivity. The HOMO's location suggests that electrophilic attacks would likely target the phenyl ring or the acrylate double bond. The LUMO's distribution indicates that the molecule is susceptible to nucleophilic attack at the β-carbon of the acrylate group (a classic Michael addition reaction). wikipedia.org The significant HOMO-LUMO energy gap, typical for stable organic molecules, suggests that this compound is kinetically stable under normal conditions.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Illustrative Data)

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.0 eV
Ionization Potential (I)≈ -EHOMO6.5 eV
Electron Affinity (A)≈ -ELUMO1.5 eV
Chemical Hardness (η)(I - A) / 22.5 eV
Electronegativity (χ)(I + A) / 24.0 eV

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. rsc.org The method also predicts the oscillator strength of these transitions, which relates to the intensity of the absorption bands.

For this compound, TD-DFT calculations can predict its UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). The primary electronic transitions responsible for UV absorption in this molecule are expected to be π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital (part of the HOMO) to a π* antibonding orbital (part of the LUMO). The chromophores responsible for these absorptions are the dichlorophenyl ring and the conjugated α,β-unsaturated ester system.

Calculations on similar aromatic acrylate systems suggest that the main absorption bands would appear in the UV region. The precise λmax value is influenced by the extent of conjugation and the electronic effects of the substituents. Although the steric hindrance from the ortho-chlorine atoms twists the phenyl ring out of the acrylate plane, disrupting full conjugation, significant electronic interaction still occurs, leading to characteristic UV absorption. TD-DFT calculations can also model the effect of different solvents on the spectrum, providing a more accurate comparison with experimental data. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Charge Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. youtube.com It allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

In a QTAIM analysis of this compound, BCPs would be located along the paths of all covalent bonds. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. For the C-C, C=C, C-O, C=O, C-H, and C-Cl bonds, the values would be characteristic of shared (covalent) interactions.

QTAIM is also exceptionally useful for identifying and characterizing weaker non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular). For instance, potential intramolecular hydrogen bonds, such as a weak C-H···O or C-H···Cl interaction, can be identified by the presence of a BCP between the participating atoms. scirp.org The low ρ(r) and positive ∇²ρ(r) values at such BCPs are indicative of closed-shell interactions, which are typical for hydrogen bonds and van der Waals forces. nih.gov

Non-Covalent Interactions (NCIs) Analysis in this compound and its Aggregates

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. The NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, is a computational technique that identifies and characterizes weak interactions in real space. researchgate.netresearchgate.net These plots distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). youtube.com

For this compound, NCI analysis can reveal several important intramolecular and intermolecular interactions.

Intramolecular Interactions: Weak attractive interactions, such as C-H···O and C-H···Cl hydrogen bonds, may exist, contributing to the stability of the molecule's preferred conformation. The analysis would also highlight steric repulsion, particularly between the ortho-chlorine atoms and the adjacent acrylate group, which is responsible for the twisted geometry of the molecule.

Intermolecular Interactions (in Aggregates): In a dimer or crystal lattice, NCI analysis can map the interactions that govern molecular packing. These may include C-H···O hydrogen bonds between the methyl or phenyl hydrogens of one molecule and the carbonyl oxygen of another, as well as π-π stacking interactions between phenyl rings and C-H···π interactions. researchgate.net Halogen bonding (C-Cl···O or C-Cl···Cl) might also play a role in the solid-state architecture. Studies on the analogous (E)-3-(2,6-dichlorophenyl)-acrylamide have demonstrated the presence of weak conventional (C-H···Cl) and nonconventional (C-O···C) interactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. scienceopen.com

The MEP map for this compound would provide a clear visual guide to its reactivity.

Negative Regions (Red): The most intense negative potential is expected to be localized on the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. This site is the primary target for protonation and electrophilic attack. The chlorine atoms will also exhibit negative potential, though less intense.

Positive Regions (Blue): Positive potential would be concentrated on the hydrogen atoms, particularly the vinylic protons of the acrylate group and the protons of the methyl group. The carbon atom of the carbonyl group and the β-carbon of the acrylate double bond would also show positive character, confirming their susceptibility to nucleophilic attack.

The MEP map complements the FMO analysis by providing a more intuitive, real-space picture of where electrophiles and nucleophiles are most likely to interact with the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a detailed picture of chemical bonding and intramolecular interactions. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.

A key aspect of NBO analysis is the examination of delocalization effects, which are quantified by the second-order perturbation theory. This reveals hyperconjugative interactions, which are stabilizing charge transfer events from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with these interactions, is a measure of their strength.

For this compound, significant intramolecular interactions would be expected. The presence of the electron-withdrawing dichlorophenyl ring and the electron-conjugating acrylate system creates a framework for substantial electronic communication. Key interactions would likely include:

π → π interactions:* Delocalization of π-electrons from the C=C double bond and the phenyl ring into the antibonding π* orbitals of the carbonyl group (C=O) and the acrylate system. These interactions are crucial to the molecule's electronic stability and reactivity.

n → π interactions:* The delocalization of lone pair electrons (n) from the oxygen atoms of the ester group into the antibonding π* orbitals of the adjacent C=C and C=O bonds. Similarly, lone pairs on the chlorine atoms could interact with antibonding orbitals in the phenyl ring.

Interactive Table 4.6.1: Illustrative NBO Analysis of Major Intramolecular Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C=C)π(C=O)~15-25Intramolecular charge transfer, conjugation
n(O-ester)π(C=O)~20-30Lone pair delocalization, resonance
n(O-methoxy)σ(C-C)~1-5Hyperconjugation
π(Phenyl)π(C=C)~5-15Conjugation across the system

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., IR, Raman Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. These theoretical predictions are then compared with experimental data to validate both the computational model and the experimental structural assignment. researchgate.net

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of chemical bonds. nih.gov For this compound, key vibrational modes would include the C=O stretch of the ester, the C=C stretch of the acrylate, C-Cl stretches, and various C-H vibrations of the phenyl ring and methyl group.

Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical chemical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and can be directly compared to experimental values. nih.gov Accurate prediction of chemical shifts can help in the definitive assignment of complex spectra and confirm the molecule's structure.

Below is a hypothetical comparison of predicted and experimental spectroscopic data for illustrative purposes.

Interactive Table 4.7.1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

ParameterTheoretical (Calculated)Experimental (Observed)
IR Frequencies (cm⁻¹)
C=O Stretch~1740 (scaled)~1720
C=C Stretch~1650 (scaled)~1630
C-Cl Stretch~790 (scaled)~775
¹³C NMR Chemical Shifts (ppm)
C=O (Carbonyl)~166~165.5
C-Cl (Aromatic)~135~134.8
O-CH₃ (Methoxy)~52~51.7
¹H NMR Chemical Shifts (ppm)
Vinyl H (α to C=O)~6.5~6.45
Phenyl H~7.4-7.6~7.3-7.5
Methoxy H~3.8~3.78

Note: The values in this table are hypothetical and intended to represent the typical correlation between theoretical and experimental data for a molecule like this compound.

Reactivity and Reaction Mechanism Investigations Involving E Methyl 3 2,6 Dichlorophenyl Acrylate

Addition Reactions Across the Carbon-Carbon Double Bond of (E)-Methyl 3-(2,6-dichlorophenyl)acrylate

The conjugated system of the acrylate (B77674) moiety is a primary site for addition reactions. However, the significant steric bulk of the 2,6-dichlorophenyl group can be expected to influence the accessibility of the β-carbon to incoming reagents.

Nucleophilic Addition: As an α,β-unsaturated ester, this compound is susceptible to nucleophilic conjugate addition, commonly known as the Michael addition. In this reaction, a nucleophile attacks the β-carbon of the carbon-carbon double bond, which is electron-deficient due to the electron-withdrawing effects of both the ester group and the dichlorophenyl ring.

A general scheme for this reaction is as follows: Nu- + CH(C6H3Cl2)=CHCOOCH3 → Nu-CH(C6H3Cl2)-CH-COOCH3 This is followed by protonation to yield the final product.

Common nucleophiles for Michael additions include enolates, amines, and thiols. The rate and success of these reactions with this compound would be highly dependent on the steric profile of the nucleophile. Bulky nucleophiles would likely face significant steric hindrance from the ortho-chloro substituents on the phenyl ring, potentially leading to slower reaction rates or requiring more forcing conditions compared to less hindered acrylates.

Nucleophile TypeExpected Reactivity with this compoundPotential Products
Soft Nucleophiles (e.g., Thiolates)Favorable due to the soft nature of the β-carbon.Methyl 3-(alkylthio)-3-(2,6-dichlorophenyl)propanoate
AminesModerate to good, depending on the steric bulk of the amine.Methyl 3-amino-3-(2,6-dichlorophenyl)propanoate derivatives
EnolatesReaction success is highly dependent on the steric hindrance of the enolate.Substituted glutarate derivatives

Electrophilic Addition: Electrophilic addition to the carbon-carbon double bond of acrylates is less common than nucleophilic addition due to the electron-deficient nature of the double bond. Reactions with electrophiles like halogens (e.g., Br2) or hydrogen halides (HBr) typically require catalysis or forcing conditions. The double bond's reduced nucleophilicity, a result of conjugation with the ester and the electron-withdrawing phenyl ring, makes it less reactive towards electrophiles. The steric hindrance from the 2,6-dichlorophenyl group would further disfavor the approach of an electrophile and the formation of a bulky cationic intermediate.

This compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-deficient double bond. The electron-withdrawing nature of the ester and dichlorophenyl groups enhances its dienophilic character.

However, the steric hindrance presented by the 2,6-dichlorophenyl ring is a significant factor. This steric bulk can impede the approach of the diene, potentially requiring higher temperatures or the use of Lewis acid catalysts to facilitate the reaction. Lewis acids can coordinate to the carbonyl oxygen of the ester group, which further increases the dienophile's reactivity and can help overcome steric barriers.

The regioselectivity of the Diels-Alder reaction would be influenced by both electronic and steric factors. With an unsymmetrical diene, the "ortho" and "meta" products are possible. The steric clash between the bulky 2,6-dichlorophenyl group and substituents on the diene would likely direct the cycloaddition to favor the less sterically congested regioisomer.

Functional Group Transformations of the Ester Moiety in this compound

The methyl ester group can undergo several common transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(2,6-dichlorophenyl)acrylic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process typically carried out in the presence of a strong acid (e.g., H2SO4) and an excess of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction using a stoichiometric amount of a strong base (e.g., NaOH). The reaction is generally faster than acid-catalyzed hydrolysis. The steric hindrance from the adjacent dichlorophenyl ring might slightly retard the rate of hydrolysis compared to unhindered esters.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Reduction: The ester group can be reduced to the corresponding allylic alcohol, (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The double bond may also be reduced depending on the reaction conditions and the reducing agent used.

Aromatic Substitutions on the Dichlorophenyl Ring of this compound

The 2,6-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms and the acrylate substituent.

Electrophilic Aromatic Substitution: The chlorine atoms are ortho, para-directing, but deactivating. The acrylate group is a meta-directing deactivator. The combined effect of these substituents makes electrophilic substitution on this ring challenging. Any substitution would be expected to occur at the positions meta to the acrylate group (C4) and para to one chlorine and ortho to the other (C4). The steric hindrance at the positions ortho to the acrylate group (C3 and C5, which are also ortho to the chlorine atoms) would be substantial. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C4 position.

ReagentReaction TypeExpected Major Product
HNO3/H2SO4Nitration(E)-Methyl 3-(2,6-dichloro-4-nitrophenyl)acrylate
Br2/FeBr3Bromination(E)-Methyl 3-(4-bromo-2,6-dichlorophenyl)acrylate

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult and requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group (a chlorine atom in this case). The acrylate group is in a pseudo-ortho position to the chlorines, and its electron-withdrawing nature could potentially facilitate SNAr reactions under forcing conditions (high temperature, strong nucleophile). However, the steric hindrance around the chlorine atoms would significantly impede the approach of a nucleophile, making such reactions difficult to achieve.

Stereochemical Aspects and Regioselectivity of Reactions with this compound

The stereochemistry and regioselectivity of reactions involving this compound are heavily influenced by the steric hindrance of the 2,6-dichlorophenyl group.

Stereoselectivity: In addition reactions to the double bond that create new stereocenters, the bulky dichlorophenyl group will likely direct the incoming reagent to the face of the double bond opposite to it, leading to a degree of diastereoselectivity. For example, in a catalytic hydrogenation or epoxidation, the catalyst or reagent would preferentially approach from the less hindered side.

Regioselectivity: In reactions like the Diels-Alder cycloaddition with unsymmetrical dienes, the regiochemical outcome will be a balance between electronic directing effects and steric repulsion. The bulky 2,6-dichlorophenyl group will disfavor the formation of regioisomers where it is placed in a sterically crowded position in the transition state. Similarly, in palladium-catalyzed reactions like the Mizoroki-Heck reaction, the steric environment can invert the typical regioselectivity of acrylate insertion.

Catalytic Studies for Reactions Involving this compound

Given the steric hindrance present in the molecule, catalytic methods are often essential for achieving efficient and selective transformations.

Catalytic Hydrogenation: The reduction of the carbon-carbon double bond to yield Methyl 3-(2,6-dichlorophenyl)propanoate can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). The steric hindrance might necessitate higher pressures or temperatures compared to less substituted acrylates.

Lewis Acid Catalysis: As mentioned for Diels-Alder reactions, Lewis acids (e.g., AlCl3, BF3·OEt2) can play a crucial role in activating the acrylate system. By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the double bond and can help to organize the transition state to overcome steric barriers and enhance selectivity.

Transition Metal Catalysis: For reactions such as cross-coupling or hydroarylation, transition metal catalysts (e.g., based on palladium, nickel, or cobalt) would be employed. The choice of ligand on the metal center would be critical. Bulky, electron-rich ligands are often required to promote oxidative addition and facilitate reductive elimination in sterically demanding substrates. The ligand can also be a key factor in controlling regioselectivity and enantioselectivity in asymmetric catalysis.

Reaction TypeCatalyst SystemRole of Catalyst
HydrogenationPd/C, H2Reduction of the C=C double bond.
Diels-AlderAlCl3, TiCl4Lewis acid activation of the dienophile, enhances reactivity and selectivity.
Heck ReactionPd(OAc)2, PPh3C-C bond formation via coupling with an aryl halide.
Asymmetric DihydroxylationAD-mix-βEnantioselective formation of a diol.

Advanced Research Applications and Derivatives of E Methyl 3 2,6 Dichlorophenyl Acrylate

Role as a Key Intermediate in Complex Organic Synthesis

The unique electronic and steric properties conferred by the 2,6-dichlorophenyl group, combined with the reactivity of the methyl acrylate (B77674) moiety, position (E)-Methyl 3-(2,6-dichlorophenyl)acrylate as a valuable intermediate in the synthesis of more complex molecules.

Building Block for Novel Heterocyclic Compounds

This compound can serve as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The electron-deficient double bond in the acrylate system is susceptible to nucleophilic attack, making it an ideal substrate for cycloaddition and condensation reactions. For instance, it can react with binucleophiles to construct five- or six-membered rings.

One potential application is in the synthesis of pyrazole (B372694) derivatives. The reaction of α,β-unsaturated esters, such as methyl acrylates, with hydrazine (B178648) or its derivatives is a well-established method for constructing the pyrazole ring system. The general reaction scheme involves a Michael addition of the hydrazine to the acrylate, followed by cyclization and dehydration. While no specific examples with this compound are documented, the reactivity is expected to be analogous.

Similarly, this compound could be employed in the synthesis of pyrimidine (B1678525) derivatives. The condensation of α,β-unsaturated carbonyl compounds with amidines or ureas is a common strategy for pyrimidine synthesis. The reaction typically proceeds through a Michael addition followed by a cyclocondensation reaction.

Furthermore, the synthesis of substituted pyridines could potentially be achieved using this compound as a building block in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or variations thereof, which often utilize α,β-unsaturated carbonyl compounds.

Precursor for Advanced Polymer Synthesis and Material Science Applications

The acrylate functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with potentially unique properties. The presence of the dichlorophenyl group can significantly influence the characteristics of the resulting polymer, such as its thermal stability, refractive index, and resistance to degradation.

The incorporation of the 2,6-dichlorophenyl group is expected to enhance the thermal stability and flame retardancy of the resulting polymer. Moreover, the high refractive index of chlorine-containing compounds could lead to polymers with interesting optical properties, making them potentially useful in coatings, optical films, and other material science applications.

Exploration of Derivatives for Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. The design of NLO materials often involves creating molecules with a high degree of electronic asymmetry, typically by incorporating electron-donating and electron-withdrawing groups connected by a π-conjugated system.

While this compound itself is not a classic NLO chromophore, it can be chemically modified to introduce the necessary electronic asymmetry. For example, the phenyl ring could be further functionalized with strong electron-donating groups, such as an amino or alkoxy group, to create a "push-pull" system with the electron-withdrawing acrylate moiety.

The synthesis of such derivatives would allow for the investigation of their second- and third-order NLO properties, including second-harmonic generation (SHG) and third-harmonic generation (THG). The extent of charge transfer in these designed molecules, and thus their NLO response, would be influenced by the nature and position of the substituents on the phenyl ring. Theoretical calculations, such as density functional theory (DFT), could be employed to predict the hyperpolarizabilities of these derivatives and guide the synthetic efforts towards promising NLO candidates.

Co-polymerization Studies involving this compound and Other Monomers

Co-polymerization of this compound with other vinyl monomers is a strategy to develop new materials with a combination of properties derived from each monomer unit. The reactivity ratios of the co-monomers determine the composition and sequence distribution in the resulting copolymer, which in turn dictate its macroscopic properties.

Common co-monomers for acrylates include methyl methacrylate (B99206) (MMA), styrene, and butyl acrylate. While no specific reactivity ratios for the co-polymerization of this compound have been reported, studies on the co-polymerization of structurally similar N-(2,6-dichlorophenyl)maleimide with MMA provide some insight. acs.org In that system, the dichlorophenyl-containing monomer exhibited significantly different reactivity compared to MMA, leading to a specific monomer sequence in the copolymer. acs.org

By analogy, it is expected that the steric hindrance and electronic effects of the 2,6-dichlorophenyl group in this compound would lead to reactivity ratios that differ significantly from unity when co-polymerized with common monomers. This would result in the formation of non-random copolymers with potentially interesting block-like or alternating structures, depending on the specific co-monomer and polymerization conditions.

Co-monomer Potential Copolymer Properties
Methyl Methacrylate (MMA)Enhanced thermal stability, altered refractive index
StyreneModified mechanical properties, potential for nanostructured materials
Butyl AcrylateTunable glass transition temperature, improved flexibility

Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies (General Chemical Reactivity)

To understand the influence of the chemical structure on the reactivity of this compound, the design and synthesis of structurally related analogs are crucial. Structure-activity relationship (SAR) studies can elucidate the electronic and steric effects of substituents on the phenyl ring and the acrylate moiety. nih.govyoutube.com

Analogs could be synthesized by varying the substituents on the phenyl ring. For example, replacing the chlorine atoms with other halogens (fluorine, bromine) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups would systematically alter the electronic properties of the molecule. The general reactivity of these analogs in nucleophilic addition reactions or polymerization could then be studied and correlated with electronic parameters such as Hammett constants.

Studies on other substituted phenyl acrylates have shown that the nature of the substituent on the phenyl ring can influence the polymerization rate and the properties of the resulting polymer. acs.orgresearchgate.net For instance, the reactivity of phenyl carbamate (B1207046) acrylate monomers is influenced by substituents on the aryl group, although a simple linear relationship with electronic effects is not always observed. acs.org

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(E)-Methyl 3-(2,6-dichlorophenyl)acrylate
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(E)-Methyl 3-(2,6-dichlorophenyl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.